(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 773873-05-5
VCID: VC3783454
InChI: InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2
SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol

CAS No.: 773873-05-5

Cat. No.: VC3783454

Molecular Formula: C13H11FO

Molecular Weight: 202.22 g/mol

* For research use only. Not for human or veterinary use.

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol - 773873-05-5

Specification

CAS No. 773873-05-5
Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
IUPAC Name [4-(3-fluorophenyl)phenyl]methanol
Standard InChI InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2
Standard InChI Key OSBNEOSMNIVQEN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structure

IUPAC Name and Chemical Identifiers

The official IUPAC name for this compound is [4-(3-fluorophenyl)phenyl]methanol, accurately describing its structural arrangement . This compound is also known by several synonyms including (3'-FLUORO-[1,1'-BIPHENYL]-4-YL)METHANOL, 4-(3-FLUOROPHENYL)BENZYL ALCOHOL, and [1,1'-Biphenyl]-4-methanol,3'-fluoro- . The compound is uniquely identified in chemical databases by its CAS Registry Number 773873-05-5, which serves as a standardized identifier for chemical substances .

For computational and database purposes, the compound can be represented by the following structural identifiers:

  • InChI: InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2

  • InChIKey: OSBNEOSMNIVQEN-UHFFFAOYSA-N

  • SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO

These standardized notations are essential for consistent identification and retrieval of chemical information across different scientific platforms and databases.

Molecular Properties

The molecular formula of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol is C13H11FO, indicating it consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . This composition contributes to its molecular weight of 202.22 g/mol, a value that positions it within the range of small organic molecules with potential pharmaceutical relevance .

The creation date for this compound in the PubChem database is recorded as July 11, 2005, with the most recent modification on March 1, 2025, suggesting ongoing research interest and data updates .

Table 1: Key Molecular Properties
Property
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Molecular Formula
Molecular Weight
Creation Date
Modification Date
Hydrogen Bond Donors
Hydrogen Bond Acceptors

Structural Characteristics

The fundamental structure of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol features two benzene rings connected by a single bond, forming the biphenyl core. The first benzene ring contains a fluorine atom at the meta position (3'), while the second ring has a hydroxymethyl group (-CH2OH) at the para position (4) .

This configuration creates a molecule with specific electronic distribution patterns. The fluorine atom, being highly electronegative, induces an electron-withdrawing effect on its attached aromatic ring, potentially influencing the reactivity of the entire molecule. Meanwhile, the hydroxymethyl group provides a site for hydrogen bonding and further chemical modifications, making this compound versatile for various synthetic applications.

The biphenyl core contributes a rigid, relatively planar structure with extended π-conjugation, which influences the compound's physical properties, including its potential for π-π stacking interactions with other aromatic systems. These structural features collectively determine the compound's chemical behavior, reactivity patterns, and potential applications in research and industrial contexts.

Physical and Chemical Properties

Physical Properties

The presence of the fluorine atom affects several physical properties, including potential dipole moment and crystal packing arrangements. Fluorinated aromatic compounds often display altered lipophilicity compared to their non-fluorinated counterparts, which can be significant for applications in medicinal chemistry and materials science.

Chemical Reactivity

The chemical reactivity of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol is governed by its two primary functional groups:

The hydroxymethyl group (-CH2OH) can participate in typical alcohol reactions, including:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification with carboxylic acids

  • Etherification through various synthetic routes

  • Nucleophilic substitution reactions where the hydroxyl group is replaced

The fluorine substituent on the aromatic ring contributes unique reactivity patterns:

  • Stabilization of the aromatic ring toward electrophilic aromatic substitution

  • Potential directing effects for further functionalization

  • Increased metabolic stability in biological systems

The biphenyl system itself can undergo electrophilic aromatic substitution reactions, with the reactivity pattern influenced by both the fluorine atom and the hydroxymethyl group. The extended conjugated π-system may also participate in various photochemical processes, making this compound potentially interesting for photochemical applications.

Analytical Characterization

Spectroscopic Identification

The structure and purity of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol can be confirmed through various spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural information:

  • ¹H NMR would show characteristic signals for the aromatic protons of both phenyl rings, typically appearing in the range of 7.0-8.0 ppm, along with signals for the hydroxymethyl group (around 4.5-4.7 ppm for -CH₂- and a potentially exchangeable proton for -OH)

  • ¹³C NMR would display signals for the 13 carbon atoms, with the carbon bearing the fluorine showing characteristic splitting due to C-F coupling

  • ¹⁹F NMR would provide a specific signal for the fluorine atom, offering valuable information about its environment

Mass spectrometry would confirm the molecular weight of 202.22 g/mol and provide fragmentation patterns characteristic of the biphenyl structure with its functional groups. The molecular ion peak would appear at m/z 202, with potential fragment ions corresponding to loss of the hydroxyl group or cleavage of the biphenyl bond.

Infrared (IR) spectroscopy would reveal characteristic absorption bands:

  • O-H stretching (broad band around 3300-3400 cm⁻¹)

  • C-H stretching (around 3000-3100 cm⁻¹ for aromatic and 2800-2950 cm⁻¹ for aliphatic)

  • C-F stretching (typically 1000-1400 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detection methods would be valuable for assessing the purity of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol and for its identification in mixtures. The compound's retention time would depend on the specific chromatographic conditions, including the stationary phase, mobile phase composition, and temperature.

X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the functional groups within the crystal lattice.

Structure-Property Relationships

Electronic Effects of Fluorine Substitution

The presence of fluorine at the 3' position of the biphenyl system creates specific electronic effects that influence the compound's properties and reactivity. Fluorine, being the most electronegative element, withdraws electron density through both inductive and resonance effects. These electronic perturbations affect:

  • The electron distribution across the aromatic system, potentially influencing reactivity patterns in electrophilic and nucleophilic aromatic substitutions

  • The acidity of the hydroxyl proton, which might be slightly increased compared to non-fluorinated analogues due to the electron-withdrawing effect transmitted through the π-system

  • The stability of reaction intermediates formed during various transformations, potentially altering reaction pathways and product distributions

Conformational Analysis

The biphenyl system can adopt different conformations due to rotation around the central C-C bond connecting the two phenyl rings. The presence of the fluorine atom and the hydroxymethyl group influences the energetically preferred conformations due to steric interactions and electronic effects. The preferred conformation affects various properties, including:

  • Crystal packing arrangements in the solid state

  • Binding interactions with potential biological targets

  • Spectroscopic properties, particularly those related to conjugation across the biphenyl system

Understanding these structure-property relationships provides valuable insights for rational design of derivatives with tailored properties for specific applications.

Chemical Classification and Relationships

Structure-Based Classification

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol belongs to several chemical classes based on its structural features:

  • Biphenyls: Compounds containing two benzene rings connected by a single bond

  • Organofluorine compounds: Organic molecules containing at least one carbon-fluorine bond

  • Benzylic alcohols: Compounds with a hydroxymethyl group attached to an aromatic ring

  • Fluorinated aromatics: Aromatic compounds containing fluorine substituents

This classification is important for understanding its chemical behavior, reactivity patterns, and potential applications, as well as for regulatory and safety considerations.

Related Compounds

Structurally related compounds include:

  • Non-fluorinated analog: [1,1'-Biphenyl]-4-methanol, which would differ in reactivity and physical properties due to the absence of the fluorine atom

  • Positional isomers: Compounds with the fluorine atom or hydroxymethyl group at different positions on the biphenyl system, each with potentially different chemical and biological properties

  • Other halogenated analogs: Similar structures containing chlorine, bromine, or iodine instead of fluorine, which would display different electronic effects and reactivity patterns

Comparing the properties and behaviors of these related compounds provides valuable structure-activity information that can guide the development of derivatives with optimized properties for specific applications.

Computational Studies and Predictions

Molecular Modeling Considerations

Computational chemistry methods can provide valuable insights into the properties and behavior of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol. Quantum mechanical calculations can predict:

  • Preferred conformations of the biphenyl system and the energetic barriers to rotation

  • Electronic distribution across the molecule, including partial charges on each atom

  • Vibrational frequencies corresponding to specific molecular motions

  • Reactivity indices that predict sites susceptible to nucleophilic, electrophilic, or radical attacks

These computational predictions can guide experimental work by identifying promising reaction pathways, potential biological interactions, and structure-property relationships.

QSAR and Property Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict various properties of (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol based on its structural features. These might include:

  • Physicochemical properties such as solubility, partition coefficient, and melting point

  • Biological activities based on structural similarities to known bioactive compounds

  • Environmental fate parameters such as biodegradability and bioaccumulation potential

Such predictions can facilitate the assessment of the compound's potential applications and risks without extensive experimental testing, though they would ultimately require experimental validation.

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